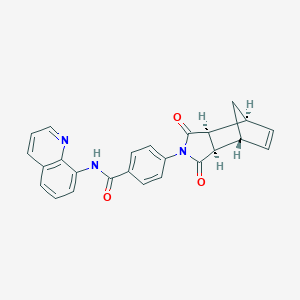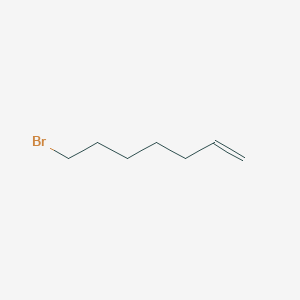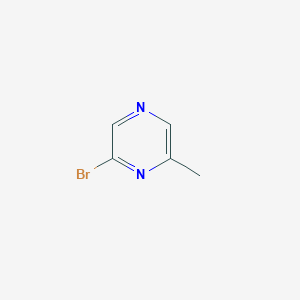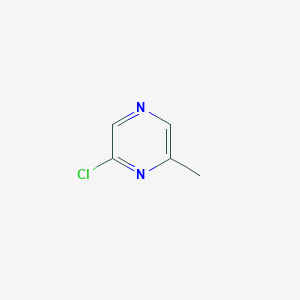
IWR-1-exo
Descripción general
Descripción
exo-IWR 1: es un isómero estéreo inactivo de Endo-IWR-1 y sirve como un control negativo para IWR-1. IWR-1 es un inhibidor de tankyrase que inhibe la vía de señalización Wnt/β-catenina . El compuesto se utiliza principalmente en investigación científica para estudiar la vía de señalización Wnt y sus implicaciones en varios procesos biológicos.
Aplicaciones Científicas De Investigación
Química: : exo-IWR 1 se utiliza como un compuesto de herramienta para estudiar la vía de señalización Wnt/β-catenina. Sirve como un control negativo en experimentos que involucran IWR-1, permitiendo a los investigadores diferenciar entre los efectos específicos y no específicos de IWR-1 .
Biología: : En la investigación biológica, exo-IWR 1 se utiliza para investigar el papel de la vía de señalización Wnt en la proliferación celular, la diferenciación y el desarrollo. Ayuda a comprender los mecanismos moleculares subyacentes a diversas enfermedades, incluido el cáncer .
Medicina: : Aunque el exo-IWR 1 en sí mismo no se utiliza como un agente terapéutico, ayuda en el desarrollo de nuevos fármacos dirigidos a la vía de señalización Wnt. Al servir como un compuesto de control, ayuda a validar la eficacia y especificidad de los posibles agentes terapéuticos .
Industria: : Las aplicaciones industriales de exo-IWR 1 son limitadas debido a su uso principal en investigación. su papel en el descubrimiento y desarrollo de fármacos contribuye indirectamente a la industria farmacéutica .
Mecanismo De Acción
exo-IWR 1 actúa como un isómero estéreo inactivo de Endo-IWR-1 y no inhibe la vía de señalización Wnt/β-catenina . Sirve como un control negativo para asegurar que los efectos observados en los experimentos se deban al compuesto activo (IWR-1) y no a interacciones no específicas . Los objetivos moleculares y las vías involucradas incluyen los componentes de la señalización Wnt, como la β-catenina y la tankyrase .
Análisis Bioquímico
Biochemical Properties
IWR-1-exo plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Specifically, it is known to interact with tankyrase enzymes, which are part of the poly ADP-ribose polymerase protein superfamily. These enzymes modulate the activity of the β-catenin destruction complex in the Wnt/β-catenin signaling pathway. The interaction between this compound and tankyrase enzymes results in the accumulation of tankyrase proteins due to the loss of auto-parsylation and destruction .
Cellular Effects
This compound has been observed to have minimal effects on various types of cells and cellular processes. Unlike its diastereomer IWR-1-endo, this compound does not significantly influence cell signaling pathways, gene expression, or cellular metabolism. This makes it an ideal control compound in studies investigating the effects of Wnt/β-catenin pathway inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tankyrase enzymes. By binding to these enzymes, this compound prevents their auto-parsylation, leading to the accumulation of tankyrase proteins. This interaction does not significantly inhibit the Wnt/β-catenin signaling pathway, making this compound a useful control in experiments involving IWR-1-endo .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound remain stable over time. The compound does not degrade quickly and maintains its minimal impact on cellular function in both in vitro and in vivo studies. This stability makes this compound a reliable control in long-term experiments .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound does not exhibit significant effects on cellular processes. Even at higher doses, the compound does not show toxic or adverse effects, further supporting its use as a control in studies involving IWR-1-endo .
Metabolic Pathways
This compound is involved in metabolic pathways related to the Wnt/β-catenin signaling pathway. It interacts with tankyrase enzymes, which play a role in the regulation of β-catenin turnover. This interaction does not significantly affect metabolic flux or metabolite levels, making this compound a suitable control compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed without significant interaction with transporters or binding proteins. The compound does not exhibit notable effects on its localization or accumulation, ensuring its stability as a control in various experimental settings .
Subcellular Localization
The subcellular localization of this compound does not significantly affect its activity or function. The compound does not possess targeting signals or post-translational modifications that direct it to specific compartments or organelles. This lack of specific localization further supports its use as a control in studies involving IWR-1-endo .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: : La síntesis de exo-IWR 1 implica la síntesis estereoselectiva del andamiaje de norborneno, seguida de funcionalización para introducir los grupos quinolinilo y benzamida . Las condiciones de reacción típicamente involucran el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones.
Métodos de producción industrial: la síntesis se puede ampliar utilizando técnicas y equipos estándar de síntesis orgánica .
Análisis De Reacciones Químicas
Tipos de reacciones: : exo-IWR 1 experimenta varias reacciones químicas, incluyendo reacciones de sustitución y adición. Es relativamente estable y no se oxida o reduce fácilmente en condiciones de laboratorio estándar .
Reactivos y condiciones comunes: : Los reactivos comunes utilizados en la síntesis y reacciones de exo-IWR 1 incluyen solventes orgánicos como DMSO, catalizadores y bases como el hidróxido de sodio . Las reacciones generalmente se llevan a cabo a temperaturas controladas y en atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales formados: : Los productos principales formados a partir de las reacciones de exo-IWR 1 dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de sustitución pueden introducir varios grupos funcionales en el andamiaje de norborneno .
Comparación Con Compuestos Similares
Compuestos similares: : Compuestos similares a exo-IWR 1 incluyen Endo-IWR-1 y otros inhibidores de la vía Wnt como XAV939 . Estos compuestos comparten similitudes estructurales y se dirigen a la vía de señalización Wnt.
Unicidad: : La singularidad de exo-IWR 1 radica en su papel como control negativo. A diferencia de los inhibidores activos como Endo-IWR-1 y XAV939, exo-IWR 1 no inhibe la vía de señalización Wnt, lo que lo convierte en una herramienta esencial para validar los resultados experimentales .
Propiedades
IUPAC Name |
4-[(1S,2S,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20+,21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXEXBYLJIOGF-BTYSMDAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360787 | |
| Record name | IWR-1-exo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127442-87-8 | |
| Record name | IWR-1-exo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















